molecular formula C10H9BrO2 B13545422 3-(2-Bromo-6-methylphenyl)acrylic acid

3-(2-Bromo-6-methylphenyl)acrylic acid

Cat. No.: B13545422
M. Wt: 241.08 g/mol
InChI Key: JOOUWKJZNGFFLH-AATRIKPKSA-N
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Description

(2E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid typically involves the bromination of 2-methylphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid
  • (2E)-3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
  • (2E)-3-(2-chloro-6-methylphenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid is unique due to the specific arrangement of the bromine and methyl groups on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can exhibit different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(E)-3-(2-bromo-6-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+

InChI Key

JOOUWKJZNGFFLH-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Br)/C=C/C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)Br)C=CC(=O)O

Origin of Product

United States

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